molecular formula C9H10F2N2O2 B12968778 5-amino-2,4-difluoro-N-methoxy-N-methylbenzamide

5-amino-2,4-difluoro-N-methoxy-N-methylbenzamide

Katalognummer: B12968778
Molekulargewicht: 216.18 g/mol
InChI-Schlüssel: AJLCJMBDRZICLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-amino-2,4-difluoro-N-methoxy-N-methylbenzamide is a fluorinated benzamide derivative. This compound is characterized by the presence of amino and difluoro substituents on the benzene ring, along with methoxy and methyl groups attached to the amide nitrogen. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2,4-difluoro-N-methoxy-N-methylbenzamide typically involves the following steps:

    Nitration: The starting material, 2,4-difluoroaniline, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Amidation: The resulting 5-amino-2,4-difluoroaniline is reacted with N-methoxy-N-methylbenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, including precise control of temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

5-amino-2,4-difluoro-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium azide (NaN₃) are used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Wissenschaftliche Forschungsanwendungen

5-amino-2,4-difluoro-N-methoxy-N-methylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical and physical properties.

Wirkmechanismus

The mechanism of action of 5-amino-2,4-difluoro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the amino group can form hydrogen bonds with active site residues, while the fluorine atoms can enhance binding affinity through hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-amino-5-bromo-N-methoxy-N-methylbenzamide: Similar structure but with a bromine atom instead of fluorine.

    2-amino-5-chloro-N-methoxy-N-methylbenzamide: Contains a chlorine atom instead of fluorine.

    2-amino-5-iodo-N-methoxy-N-methylbenzamide: Features an iodine atom in place of fluorine.

Uniqueness

5-amino-2,4-difluoro-N-methoxy-N-methylbenzamide is unique due to the presence of two fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C9H10F2N2O2

Molekulargewicht

216.18 g/mol

IUPAC-Name

5-amino-2,4-difluoro-N-methoxy-N-methylbenzamide

InChI

InChI=1S/C9H10F2N2O2/c1-13(15-2)9(14)5-3-8(12)7(11)4-6(5)10/h3-4H,12H2,1-2H3

InChI-Schlüssel

AJLCJMBDRZICLR-UHFFFAOYSA-N

Kanonische SMILES

CN(C(=O)C1=CC(=C(C=C1F)F)N)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.